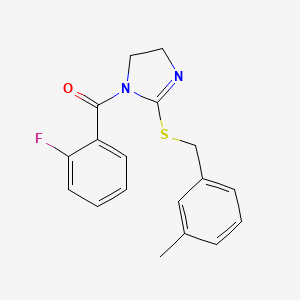

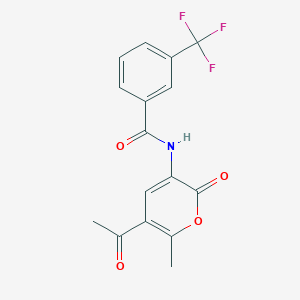

(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, a compound with a somewhat similar structure, "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone," was synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclisation with hydrazine hydrate (Tang & Fu, 2018).

Molecular Structure Analysis

The molecular structure of related compounds is typically characterized by X-ray crystallography. The detailed molecular structure provides essential information on the arrangement of atoms, which is crucial for understanding the compound's chemical behavior and interaction with biological targets. For instance, the crystal structure of another related compound, "(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone," was reported, showcasing the significance of thiophene as a core structure in medicinal chemistry (Nagaraju et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often explored through various organic reactions, including nucleophilic substitutions and electrophilic additions. These reactions can modify the compound, introducing new functional groups or changing its chemical behavior. A study on a similar compound highlighted an efficient synthetic route involving a Friedel-Crafts reaction followed by DMSO mediated α-oxidation (Zhou et al., 2009).

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Pharmaceuticals

Heterocyclic compounds, especially those containing thiophene rings and imidazole units, have shown a wide range of biological activities. They serve as key entities in developing drugs with antibacterial, antifungal, antiviral, and anticancer properties. For example, substituted thiophenes and imidazoles have been reported to possess distinct antitumor activities against various cancer cell lines, indicating their potential in cancer therapy research (Tang & Fu, 2018).

Material Science Applications

In material science, polymeric thiophenes have been utilized in organic electronics, including thin-film transistors and solar cells, due to their unique electronic properties. These materials have been synthesized and characterized for their potential in creating efficient, low-cost organic electronic devices (Woydziak, Fu, & Peterson, 2012).

Organic Synthesis and Catalyst Development

Research has also focused on developing new synthetic methodologies for heterocyclic compounds, leveraging catalyst- and solvent-free conditions, which are crucial for the greener synthesis of pharmaceutical intermediates. For instance, a microwave-assisted Fries rearrangement has been employed to synthesize complex heterocyclic amides efficiently (Moreno-Fuquen et al., 2019).

Fluorescence and Photostability Enhancement

Fluorophores, especially fluorinated ones, have improved photostability and spectroscopic properties. Fluorination has been shown to substantially enhance these properties, facilitating the development of novel fluorophores with potential applications in bioimaging and sensors (Volpi et al., 2017).

Anticonvulsant Agents

Compounds structurally similar to "(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" have been explored for their potential as anticonvulsant agents. Such studies have led to the synthesis of novel derivatives that showed promising results in preclinical models, suggesting the utility of this chemical framework in developing new treatments for neurological disorders (Malik & Khan, 2014).

Propiedades

IUPAC Name |

(2-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-5-4-6-14(11-13)12-23-18-20-9-10-21(18)17(22)15-7-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDLFXNPLNACPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)

![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)

![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)

![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)

![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)

![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)

![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)